molecular formula C13H13NO2 B13014584 2-Amino-2-(naphthalen-2-yl)propanoic acid

2-Amino-2-(naphthalen-2-yl)propanoic acid

Cat. No.: B13014584
M. Wt: 215.25 g/mol
InChI Key: TWZOVALINORIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(naphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(naphthalen-2-yl)propanoic acid typically involves the reaction of naphthalene derivatives with amino acid precursors. One common method includes the use of naphthalene-2-carboxaldehyde, which undergoes a condensation reaction with glycine in the presence of a reducing agent to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Amino-2-(naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The naphthalene ring structure allows it to interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

  • 2-Amino-3-(naphthalen-1-yl)propanoic acid
  • 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

Comparison: Compared to its analogs, 2-Amino-2-(naphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity, making it a distinct compound with unique properties and applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-amino-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H13NO2/c1-13(14,12(15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,14H2,1H3,(H,15,16)

InChI Key

TWZOVALINORIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.